

# Application Notes for UNC7145 in Immunofluorescence Staining

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## Compound of Interest

Compound Name: *UNC7145*  
Cat. No.: *B15587662*

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## Introduction

**UNC7145** is a crucial negative control compound for UNC6934, a potent and selective chemical probe that targets the N-terminal PWWP (PWWP1) domain of Nuclear SET Domain Containing 2 (NSD2). NSD2, also known as WHSC1 or MMSET, is a histone methyltransferase that plays a significant role in chromatin regulation and is implicated in various cancers, including multiple myeloma. The active probe, UNC6934, has been shown to alter the sub-nuclear localization of NSD2 by disrupting its interaction with histone H3 lysine 36 dimethylation (H3K36me<sub>2</sub>), leading to an accumulation of NSD2 in the nucleolus.<sup>[1][2][3][4][5][6]</sup>

These application notes provide detailed protocols for utilizing **UNC7145** in immunofluorescence (IF) experiments to serve as a rigorous control for studies involving UNC6934. By comparing the effects of the active probe (UNC6934) with the inactive control (**UNC7145**), researchers can confidently attribute the observed phenotypic changes, specifically the nucleolar accumulation of NSD2, to the targeted inhibition of the NSD2-PWWP1 domain.

## Product Information

Compound	Description	Target	Recommended Concentration for IF
UNC7145	Negative control for UNC6934	No specific target; inactive on NSD2-PWWP1	1 $\mu$ M - 5 $\mu$ M
UNC6934	Selective chemical probe	NSD2-PWWP1 domain	1 $\mu$ M - 5 $\mu$ M

## Experimental Protocols

### Protocol 1: Immunofluorescence Staining of Endogenous NSD2 in Adherent Cells

This protocol details the steps for treating adherent cells (e.g., U2OS) with **UNC7145** and **UNC6934**, followed by immunofluorescent staining for endogenous NSD2 to assess changes in its subcellular localization.

Materials:

- Adherent cells (e.g., U2OS)
- Cell culture medium
- **UNC7145** and **UNC6934** (stock solutions in DMSO)
- Phosphate-Buffered Saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS
- 0.25% Triton X-100 in PBS
- Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS-T (PBS with 0.1% Tween-20)
- Primary Antibody: Rabbit anti-NSD2 antibody

- Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
- Nuclear Stain: Hoechst 33342 or DAPI
- Mounting Medium
- Glass coverslips and microscope slides
- Confocal microscope

#### Procedure:

- Cell Culture and Treatment:
  - Seed U2OS cells onto glass coverslips in a 24-well plate and allow them to adhere and grow to 50-70% confluency.
  - Prepare working solutions of **UNC7145** and UNC6934 in fresh cell culture medium at the desired final concentration (e.g., 5  $\mu$ M). Include a DMSO-only vehicle control.
  - Remove the old medium and add the compound-containing or vehicle control medium to the respective wells.
  - Incubate the cells for 4 hours at 37°C in a CO<sub>2</sub> incubator.
- Fixation:
  - Carefully aspirate the treatment medium.
  - Gently wash the cells once with PBS.
  - Fix the cells by adding 4% PFA in PBS to each well and incubate for 10 minutes at room temperature.<sup>[6]</sup>
  - Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
- Permeabilization:

- Permeabilize the cells by adding 0.25% Triton X-100 in PBS and incubating for 10 minutes at room temperature.[6]
- Wash the cells three times with PBS for 5 minutes each.
- Blocking:
  - Block non-specific antibody binding by adding Blocking Buffer (1% BSA in PBS-T) and incubating for 1 hour at room temperature.[6]
- Primary Antibody Incubation:
  - Dilute the primary anti-NSD2 antibody in the Blocking Buffer according to the manufacturer's recommended concentration.
  - Aspirate the blocking solution and add the diluted primary antibody to each coverslip.
  - Incubate overnight at 4°C in a humidified chamber.
- Secondary Antibody Incubation:
  - Wash the cells three times with PBS-T for 5 minutes each.
  - Dilute the Alexa Fluor 488-conjugated secondary antibody in the Blocking Buffer.
  - Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
- Nuclear Staining:
  - Wash the cells three times with PBS-T for 5 minutes each.
  - Incubate the cells with a diluted solution of Hoechst 33342 or DAPI in PBS for 5-10 minutes at room temperature to stain the nuclei.
  - Wash the cells twice with PBS.
- Mounting and Imaging:

- Carefully mount the coverslips onto microscope slides using a drop of mounting medium.
- Seal the edges of the coverslips with clear nail polish and allow them to dry.
- Image the slides using a confocal microscope. Capture images for NSD2 (green channel) and nuclei (blue channel).

#### Expected Results:

- Vehicle (DMSO) and **UNC7145**-treated cells: NSD2 should exhibit a diffuse nuclear localization pattern, largely excluded from the nucleoli.
- **UNC6934**-treated cells: A significant portion of the NSD2 signal should redistribute and accumulate in the nucleoli, appearing as bright puncta within the nucleus.[7]

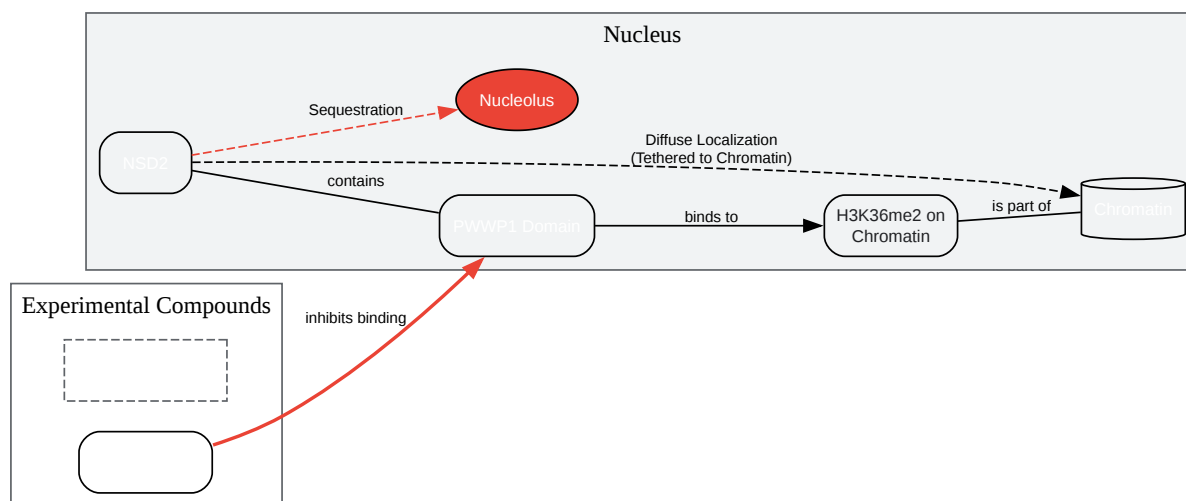
## Data Presentation

Table 1: Summary of **UNC7145** and **UNC6934** Activity

Compound	Target	In Vitro Potency (NSD2-PWWP1)	Cellular Activity (NSD2 Engagement)	Effect on NSD2 Localization
UNC6934	NSD2-PWWP1	IC <sub>50</sub> = 104 ± 13 nM (AlphaScreen)	IC <sub>50</sub> = 1.23 ± 0.25 μM (NanoBRET)	Induces nucleolar accumulation
UNC7145	Negative Control	No measurable effect	Inactive	No change in localization

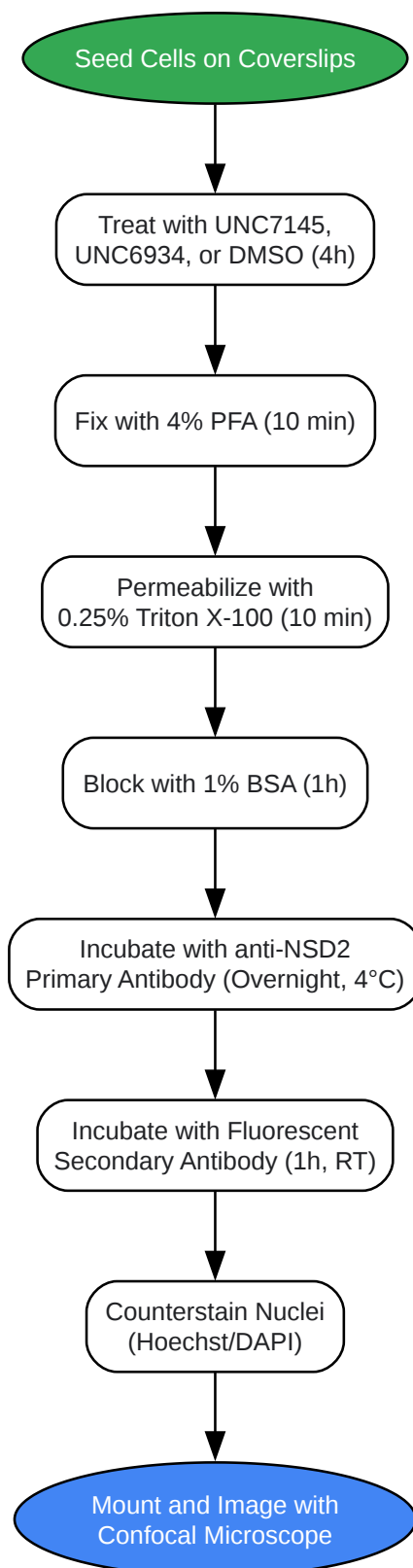
Data summarized from Dilworth et al., Nat Chem Biol. 2022.[2][5]

## Signaling Pathway and Experimental Workflow Diagrams



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Caption: Mechanism of UNC6934-induced NSD2 relocalization.



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Caption: Immunofluorescence workflow for NSD2 localization.

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